1-(2,4-Dichlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a dichlorobenzyl group attached to a pyridine ring, which is further substituted with a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through the Chichibabin pyridine synthesis, which involves the reaction of an aldehyde with ammonia and acetylene.
Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced through a nucleophilic substitution reaction, where the pyridine ring is reacted with 2,4-dichlorobenzyl chloride in the presence of a base.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where the pyridine ring is treated with carbon dioxide under high pressure and temperature.
Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow reactors, which allow for better control over reaction conditions and improved scalability. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the pyridine ring is oxidized to form pyridine-N-oxide.
Reduction: Reduction reactions can convert the pyridine ring to a pyridine derivative with different substituents.
Substitution: Substitution reactions can replace the dichlorobenzyl group with other functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions typically use strong bases such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Major Products Formed:
Pyridine-N-oxide: Formed through oxidation reactions.
Reduced Pyridine Derivatives: Formed through reduction reactions.
Substituted Pyridine Derivatives: Formed through substitution reactions.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can serve as a probe in biological studies to understand the interaction of pyridine derivatives with biological targets.
Industry: Use in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
2,4-Dichlorobenzyl Alcohol: Used as an antiseptic and in throat lozenges.
Pyridine Carboxylic Acids: Other pyridine derivatives with carboxylic acid groups, used in various chemical and pharmaceutical applications.
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-6-oxopyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO3/c14-10-3-1-8(11(15)5-10)6-16-7-9(13(18)19)2-4-12(16)17/h1-5,7H,6H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEUIRLWFNXWGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C=C(C=CC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.